molecular formula C14H23N3 B7793768 4-(4-tert-butylpiperazin-1-yl)aniline CAS No. 802541-78-2

4-(4-tert-butylpiperazin-1-yl)aniline

Cat. No.: B7793768
CAS No.: 802541-78-2
M. Wt: 233.35 g/mol
InChI Key: KHEUKJILBHLJGP-UHFFFAOYSA-N
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Description

4-(4-tert-butylpiperazin-1-yl)aniline is an organic compound that features a piperazine ring substituted with a tert-butyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylpiperazin-1-yl)aniline typically involves the reaction of 4-chloroaniline with tert-butylpiperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-(4-tert-butylpiperazin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-tert-butylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine ring is known to enhance the compound’s ability to cross biological membranes and interact with target proteins .

Biological Activity

4-(4-tert-butylpiperazin-1-yl)aniline, also known by its chemical name and CAS number 802541-78-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C₁₄H₁₈N₂, indicating it contains a piperazine ring substituted with a tert-butyl group and an aniline moiety. This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds can exhibit significant antimicrobial effects against various pathogens.
  • Antiplasmodial Activity : The compound has been investigated for its effectiveness against Plasmodium falciparum, the causative agent of malaria.
  • Inhibition of Kinases : It may act as an inhibitor for specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Targeting Enzymes and Receptors : The compound likely interacts with specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways.
  • Structure-Activity Relationships (SAR) : Variations in the substituents on the piperazine ring can significantly affect the binding affinity and biological potency of the compound.

Antimicrobial Activity

A study conducted on various derivatives of piperazine showed that compounds with an aryl substituent exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an inhibition zone of 22 mm against Staphylococcus aureus, compared to a standard drug's zone of 24 mm .

Antiplasmodial Activity

Research focusing on antiplasmodial agents highlighted that certain piperazine derivatives, including those related to this compound, showed promising results against different strains of P. falciparum. The structure was optimized through SAR studies, leading to enhanced activity against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition zone: 22 mm
AntiplasmodialPlasmodium falciparumSignificant reduction in parasite burden
Kinase InhibitionVarious kinasesModulation of signaling pathways

Properties

IUPAC Name

4-(4-tert-butylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-14(2,3)17-10-8-16(9-11-17)13-6-4-12(15)5-7-13/h4-7H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEUKJILBHLJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640670
Record name 4-(4-tert-Butylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802541-78-2
Record name 4-(4-tert-Butylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 840 mg (3.189 mmol) of 1-tert-butyl-4-(4-nitrophenyl)piperazine in 24 mL of methanol, 904 mg (16.9 mmol) of ammonium chloride dissolved in 6 mL of water and 552 mg (9.886 mmol) of iron were added. After 7 hours, the suspension was cooled and filtered. pH was adjusted to 10 through portionwise addition of Na2CO3 to the aqueous phase. Extraction with dichloromethane yielded 667 mg of the title amine.
Name
1-tert-butyl-4-(4-nitrophenyl)piperazine
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
904 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
552 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-tert-Butyl-4-(4-nitro-phenyl)-piperazine (348 mg, 1.32 mmol) is dissolved in MeOH (10 mL) and tin (II) dichloride dihydrate (1.08 g, 4.79 mmol) is added. The mixture is cooled using a water bath and conc. HCl is added (3 mL). The reaction is stirred at 40° C. overnight. After removing the methanol, the resultant solution is basified using conc. NaOH (pH 11). The water phase is extracted with diethyl ether (3×) and the organic layers combined, dried over MgSO4, filtered, concentrated in vacuo to afford the title compound (308 mg, 99%) which is used in the next step without further purification. LCMS: Rt 2.16 min (87%)
Name
1-tert-Butyl-4-(4-nitro-phenyl)-piperazine
Quantity
348 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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